trans-Stilbene-D12

Quantitative LC-MS/MS Stable Isotope-Labeled Internal Standard (SIL-IS) Analytical Method Validation

Quantifying trans-stilbene in complex biological or environmental matrices is compromised by native isotopic envelope interference. trans-Stilbene-D12 (CAS 16341-52-9) resolves this with a definitive +12.04 Da mass shift, ensuring baseline analyte-IS separation at sub-ng/mL levels. • 98 atom % D isotopic purity: delivers low, stable IS channel background for linear calibration (R² > 0.99) across 1-1000 ng/mL dynamic range. • Perdeuteration provides the maximum deuterium kinetic isotope effect (~20-25% photoisomerization rate reduction), enabling calibrated mechanistic probing of non-RRKM excited-state dynamics. • Ambient-temperature global shipping; non-hazardous for transport. Bulk stock available for routine and exploratory research programs.

Molecular Formula C14H12
Molecular Weight 192.32 g/mol
Cat. No. B578957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Stilbene-D12
Molecular FormulaC14H12
Molecular Weight192.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyPJANXHGTPQOBST-KVFDGITRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 250 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Stilbene-D12: A Perdeuterated Analytical Standard and Mechanistic Probe for Isotopic Differentiation in Research


trans-Stilbene-D12 (CAS 16341-52-9) is the perdeuterated isotopologue of trans-stilbene, a C14 hydrocarbon featuring a central ethene bridge linking two aromatic rings [1]. The compound is characterized by the complete replacement of all twelve hydrogen atoms with deuterium, yielding a molecular formula of C14D12 and a precise molecular mass of 192.1692 Da . This isotopic substitution provides a unique mass shift and vibrational signature that distinguishes it from the native protio form (C14H12, 180.25 Da), enabling its primary utility as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows . Beyond analytical applications, trans-Stilbene-D12 serves as a critical mechanistic probe in fundamental photochemical studies, where the deuterium kinetic isotope effect (DKIE) is exploited to elucidate the dynamics of the trans-cis photoisomerization reaction, a benchmark process for testing theories of energy redistribution and reaction rate theory [2].

Why Generic Substitution is Inadmissible: Analytical Co-Elution and Photochemical Divergence of trans-Stilbene-D12


Substituting trans-Stilbene-D12 with non-deuterated trans-stilbene (h12) or other partially deuterated isotopologues (e.g., d10) introduces unacceptable experimental variability across its two primary use cases. In quantitative LC-MS or GC-MS, the analytical rationale for using a Stable Isotope-Labeled Internal Standard (SIL-IS) hinges on near-identical chromatographic behavior coupled with a distinct mass difference to avoid signal interference [1]. The d12 isotopologue provides a +12 Da mass shift from the native analyte (h12), which is essential for clear resolution in the mass analyzer; the use of trans-stilbene-d10, with a +10 Da shift and potentially different retention time shifts, would compromise method specificity and quantification accuracy . Furthermore, in photophysical and kinetic studies, the magnitude of the Deuterium Kinetic Isotope Effect (DKIE) is highly dependent on the extent and site of deuteration. The perdeuteration of d12 yields a unique, quantifiable slowing of the excited-state isomerization rate compared to h12, a difference that cannot be interpolated or extrapolated from studies using partially deuterated analogs (d2 or d10) due to the complex, non-RRKM behavior of the reaction coordinate [2]. Using the incorrect isotopologue would thus render kinetic comparisons meaningless and undermine the compound's utility as a calibrated mechanistic probe.

Quantitative Evidence Guide: Differentiated Performance of trans-Stilbene-D12 vs. Analogs


Mass Spectrometry Internal Standard: Isotopic Purity and Definitive Mass Shift for SIL-IS Applications

As an analytical internal standard, trans-Stilbene-D12 provides a baseline-resolved mass difference and high isotopic enrichment for reliable quantification of trans-stilbene. Compared to the native compound, trans-stilbene-h12, the d12 isotopologue exhibits a mass shift of +12.04 Da, well above the minimum recommended +3 Da to avoid isotopic cross-talk from the analyte's natural abundance M+1 and M+2 peaks [1]. Vendor specifications for commercial trans-Stilbene-D12 cite a minimum isotopic purity of 98 atom % D . This level of enrichment ensures that the contribution of the d11 isotopologue to the internal standard channel is negligible (<2%), which is critical for maintaining a linear calibration curve at low analyte concentrations. In contrast, using a partially deuterated alternative like trans-stilbene-d10 provides only a +10 Da shift and a lower effective purity due to a higher relative abundance of d9 and d8 species .

Quantitative LC-MS/MS Stable Isotope-Labeled Internal Standard (SIL-IS) Analytical Method Validation

Photochemical Kinetics: Quantifiable Suppression of Photoisomerization Rate via Deuterium Kinetic Isotope Effect

The perdeuteration in trans-Stilbene-D12 leads to a measurable reduction in the rate of trans-to-cis photoisomerization, a benchmark reaction for testing theories of intramolecular vibrational energy redistribution (IVR). Jet-cooled fluorescence decay experiments directly comparing trans-stilbene-d12 and trans-stilbene-h12 reveal that the perdeuterio rates are uniformly slower than the perprotio rates [1]. For example, at a specific excess vibrational energy of 1200 cm⁻¹ in the first excited singlet state (S1), the photoisomerization rate constant for trans-stilbene-d12 is approximately 0.08 ps⁻¹, which is slower than the rate of ~0.1 ps⁻¹ observed for trans-stilbene-h12 at the same energy [2]. This DKIE of ~1.25 (kH/kD) is consistent with the involvement of out-of-plane hydrogen motions in the reaction coordinate as the molecule twists toward the perpendicular 'phantom' state [3]. While theoretical studies have reproduced these rates for d0, d2, d10, and d12 isotopomers, they confirm that the d12 species exhibits the maximum kinetic isotope effect due to complete deuteration, making it the most sensitive probe for detecting non-RRKM behavior [4].

Photochemistry Reaction Dynamics Deuterium Kinetic Isotope Effect (DKIE)

Vibrational Spectroscopy: Unique Ground-State Raman Signatures for Isotopomer Fingerprinting

Femtosecond Stimulated Raman Spectra (FSRS) of trans-stilbene-D12 in its ground electronic state (S0) reveal distinct, isotope-shifted vibrational bands compared to both the parent h12 molecule and other deuterated isotopomers (d2, d10). Measurements in hexane show that the d12 spectrum is qualitatively different from the d0 spectrum, with specific Raman bands appearing at lower wavenumbers due to the increased reduced mass [1]. For instance, an intense Raman band of trans-stilbene-d0 observed near 1569 cm⁻¹, assigned to a phenyl ring mode, shifts and changes in relative intensity in the d12 isotopologue [2]. Critically, the Raman spectrum of trans-stilbene-d12 in the excited state (S1) was presented for the first time in 2012, filling a gap in the understanding of excited-state vibrational dynamics [1]. The S1 Raman bands for d12 exhibit a narrow linewidth of ~20 cm⁻¹, corresponding to a vibrational dephasing time of ~1 ps [3]. This narrow linewidth is essential for tracking vibrational energy flow during the early stages of photoisomerization and provides a well-resolved spectroscopic handle for distinguishing the d12 isotopologue from all others in complex reaction mixtures.

Vibrational Spectroscopy Femtosecond Stimulated Raman Scattering (FSRS) Isotopologue Identification

NMR Spectroscopy: Long-Range Deuterium-Induced Isotope Shifts on 1H Chemical Shifts

The presence of deuterium in trans-Stilbene-D12 induces measurable long-range isotope effects on the 1H chemical shifts of any residual protons, a phenomenon that is highly dependent on molecular conformation and solvent. A systematic study of a series of deuterated cis- and trans-stilbene isotopomers, including perdeuterated species, revealed that the deuterium isotope effect on the olefinic proton chemical shift exhibits conformational and solvent dependence [1]. The effect is governed by an additivity rule, meaning the total isotopic shift observed for the d12 isotopomer is the sum of individual deuterium substitution effects [2]. An opposite trend between the effects observed at the olefinic proton and those at the olefinic carbon was also noted, providing a multi-nuclear NMR handle for probing the electronic environment of the double bond [3]. While specific numerical values for the d12 isotopologue are derived from additivity, this contrasts with the behavior of partially deuterated species (e.g., d2 or d10), where the isotope effect pattern is incomplete and less informative. The fully deuterated d12 molecule thus serves as the definitive reference state for quantifying the cumulative isotope effect in this system.

NMR Spectroscopy Isotope Effects Conformational Analysis

Validated Application Scenarios for trans-Stilbene-D12 Based on Differentiated Performance Evidence


Absolute Quantification of trans-Stilbene in Complex Biological Matrices via LC-MS/MS

trans-Stilbene-D12 is the optimal internal standard for the accurate quantification of trans-stilbene in plasma, tissue homogenates, or environmental samples. The +12.04 Da mass shift provides baseline separation from the analyte's isotopic envelope, preventing cross-signal contribution even at sub-ng/mL concentrations [1]. The high isotopic purity (98 atom % D) ensures a low and stable background signal at the internal standard channel, which is critical for achieving a linear calibration curve (R² > 0.99) across a wide dynamic range (e.g., 1-1000 ng/mL). This methodology is essential for pharmacokinetic studies of stilbene-based drug candidates or for monitoring human exposure to industrial stilbene derivatives.

Mechanistic Elucidation of Non-Statistical Reaction Dynamics in Photoisomerization

Researchers investigating the breakdown of Rice-Ramsperger-Kassel-Marcus (RRKM) theory in excited-state reactions select trans-Stilbene-D12 as a key probe. The experimentally measured 20-25% reduction in its photoisomerization rate compared to trans-stilbene-h12 provides a stringent test for computational models of intramolecular vibrational energy redistribution (IVR) [2]. The d12 isotopologue, representing the heaviest member of the series, exhibits the maximum kinetic isotope effect and is therefore most sensitive to non-statistical dynamics, such as mode-specific energy flow along the reaction coordinate. Ab initio molecular dynamics simulations that fail to reproduce the d12 rate are considered to have an incomplete description of the multidimensional potential energy surface [3].

Time-Resolved Vibrational Spectroscopy for Tracking Molecular Structure in Solution

trans-Stilbene-D12 is employed in femtosecond stimulated Raman scattering (FSRS) experiments to monitor the structural evolution of the stilbene chromophore during the initial 10 picoseconds following photoexcitation. Its unique Raman spectrum in both the S0 and S1 electronic states serves as a distinct marker to deconvolute overlapping signals from other photoproducts or solvents [4]. The narrow S1 Raman linewidth of ~20 cm⁻¹ allows for the resolution of individual vibrational modes, providing a 'movie' of how the phenyl rings and central double bond twist out of plane en route to the cis isomer. This application is critical for validating theoretical predictions about the 'phantom' intermediate state in stilbene photoisomerization.

Conformational and Isotope Effect Analysis via High-Resolution NMR

trans-Stilbene-D12 is used as a reference compound in NMR spectroscopy to calibrate and study long-range deuterium-induced isotope effects. The fully deuterated isotopologue provides a definitive 'summation state' for the additive isotope effect model established for this class of molecules [5]. By comparing the residual 1H NMR signals of partially deuterated analogs to the completely deuterated d12 compound, researchers can isolate and quantify the specific contribution of individual deuterium substitutions to the chemical shift of remote protons. This application is valuable in conformational analysis, as the magnitude and sign of the isotope effect are sensitive to the dihedral angle of the molecule, offering a subtle probe of molecular geometry in solution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Stilbene-D12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.